N-p-Coumaroyltyrosine Methyl Ester

Catalog No.
S13966476
CAS No.
M.F
C19H19NO5
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-p-Coumaroyltyrosine Methyl Ester

Product Name

N-p-Coumaroyltyrosine Methyl Ester

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoate

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H19NO5/c1-25-19(24)17(12-14-4-9-16(22)10-5-14)20-18(23)11-6-13-2-7-15(21)8-3-13/h2-11,17,21-22H,12H2,1H3,(H,20,23)/b11-6+/t17-/m0/s1

InChI Key

GHGQUMXNRYULMG-CEUCYRDJSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C=CC2=CC=C(C=C2)O

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)/C=C/C2=CC=C(C=C2)O

N-[4'-hydroxy-(E)-cinnamoyl]-L-tyrosine methyl ester is a tyrosine derivative.
N-[4'-hydroxy-(E)-cinnamoyl]-L-tyrosine methyl ester is a natural product found in Aspergillus with data available.

N-p-Coumaroyltyrosine Methyl Ester is a derivative of the amino acid tyrosine, characterized by the presence of a coumaroyl group attached to the nitrogen of the tyrosine structure, along with a methyl ester functional group. This compound is notable for its potential biological activities and applications in various fields, including pharmacology and biochemistry.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield N-p-Coumaroyltyrosine and methanol. This reaction follows the nucleophilic acyl substitution mechanism where water acts as a nucleophile .
  • Transesterification: The methyl ester can react with different alcohols to form new esters. This process involves the exchange of the alkoxy group and is facilitated by either acid or base catalysis .
  • Esterification: The formation of N-p-Coumaroyltyrosine Methyl Ester can also occur through the esterification reaction between p-coumaric acid and tyrosine methyl ester, typically requiring an acid catalyst .

N-p-Coumaroyltyrosine Methyl Ester exhibits several biological activities:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals, contributing to its potential role in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Research indicates that it may inhibit inflammatory pathways, making it a candidate for anti-inflammatory therapies.
  • Neuroprotective Effects: It has been studied for its ability to protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases .

The synthesis of N-p-Coumaroyltyrosine Methyl Ester can be achieved through various methods:

  • Direct Esterification: This involves reacting p-coumaric acid with L-tyrosine methyl ester in the presence of an acid catalyst. The reaction typically requires reflux conditions to facilitate ester bond formation.
  • Acylation Reaction: L-tyrosine can be acylated using p-coumaroyl chloride or an activated derivative, followed by methylation to yield the final product .
  • Sonochemical Methods: Recent advancements have introduced sonochemical techniques that enhance the efficiency of esterification reactions through ultrasound energy, potentially improving yield and reaction times .

Studies on N-p-Coumaroyltyrosine Methyl Ester have focused on its interactions with various biological targets:

  • Receptor Interaction: Research indicates that it may interact with kappa-opioid receptors, enhancing analgesic effects when combined with certain drugs .
  • Enzyme Inhibition: It has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways, supporting its potential therapeutic applications .

N-p-Coumaroyltyrosine Methyl Ester shares structural similarities with several other compounds derived from tyrosine or phenolic compounds. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
L-Tyrosine Methyl EsterContains tyrosinePrecursor for N-p-Coumaroyltyrosine
p-Coumaric AcidContains coumaroylSimple phenolic compound
N-CaffeoyltyrosineContains tyrosineCaffeoyl group instead of coumaroyl
FeruloyltyrosineContains tyrosineFeruloyl group; different biological activity
L-DOPA (L-3,4-dihydroxyphenylalanine)Related amino acidPrecursor for neurotransmitters

N-p-Coumaroyltyrosine Methyl Ester is unique due to its specific combination of a coumaroyl moiety and a methyl ester of tyrosine, which may confer distinct biological activities not present in other derivatives. Its potential health benefits and applications in various fields underscore its significance in research and development.

The biosynthesis of N-p-Coumaroyltyrosine Methyl Ester begins with the metabolic interplay between tyrosine and the phenylpropanoid pathway. Tyrosine aminotransferase (TAT) catalyzes the transamination of tyrosine to 4-hydroxyphenylpyruvate (pHPP), a key intermediate that bridges primary and specialized metabolism. Hydroxyphenylpyruvate reductase (HPPR) subsequently reduces pHPP to 4-hydroxyphenyllactic acid (pHPL), a reaction critical for channeling tyrosine-derived carbon skeletons into secondary metabolites. In plants producing N-p-Coumaroyltyrosine Methyl Ester, pHPL undergoes esterification with a coumaroyl group derived from the phenylpropanoid pathway.

The coumaroyl moiety originates from 4-coumaric acid, which is activated to 4-coumaroyl-CoA by 4-coumaroyl-CoA ligase (4CL). This step is essential for conjugating the coumaroyl group to tyrosine derivatives. BAHD acyltransferases, a family of plant-specific enzymes, then catalyze the transfer of the coumaroyl group from 4-coumaroyl-CoA to the hydroxyl group of pHPL or a related tyrosine derivative. The final methylation step, likely mediated by S-adenosylmethionine-dependent methyltransferases, yields the methyl ester form of the compound.

Table 1: Key Enzymes in N-p-Coumaroyltyrosine Methyl Ester Biosynthesis

EnzymeFunctionPathway Origin
Tyrosine aminotransferase (TAT)Converts tyrosine to 4-hydroxyphenylpyruvateTyrosine metabolism
Hydroxyphenylpyruvate reductase (HPPR)Reduces pHPP to 4-hydroxyphenyllactic acidTyrosine specialization
4-Coumaroyl-CoA ligase (4CL)Activates 4-coumaric acid to 4-coumaroyl-CoAPhenylpropanoid pathway
BAHD acyltransferaseTransfers coumaroyl group to tyrosine derivativeSecondary metabolism

The spatial coordination of these enzymes ensures efficient flux through the pathway. For instance, TAT and HPPR are cytosolic enzymes in Arabidopsis thaliana, while 4CL operates at the interface between the phenylpropanoid pathway and specialized metabolite biosynthesis. Subcellular compartmentalization may prevent metabolic interference between primary and secondary pathways.

The synthesis of N-p-Coumaroyltyrosine Methyl Ester requires careful consideration of peptide coupling methodologies, particularly when introducing the coumaroyl group to the tyrosine backbone [1] [2]. Both solid-phase peptide synthesis and solution-phase peptide synthesis offer distinct advantages and limitations for the production of this specialized amino acid derivative.

Solid-Phase Peptide Synthesis Characteristics

Solid-phase peptide synthesis demonstrates superior automation capabilities and simplified purification procedures for N-p-Coumaroyltyrosine derivatives [3] [4]. The methodology employs fluorenylmethyloxycarbonyl chemistry with tyrosine derivatives, achieving coupling efficiencies of 95-99% when utilizing appropriate protecting groups [2] [5]. The solid support facilitates easy washing steps between reactions, effectively removing excess reagents and by-products that could interfere with subsequent coupling reactions [6].

Research indicates that solid-phase synthesis of tyrosine-containing peptides requires 5-10 equivalents of coupling reagents to ensure complete conversion [7] [8]. The reaction times typically range from 30-120 minutes per coupling step, with the efficiency maintained through the use of excess reagents [8]. However, this approach generates significant waste, with process mass intensity values exceeding 100 in many cases [6].

Solution-Phase Peptide Synthesis Advantages

Solution-phase methodology offers superior scalability for commercial production of N-p-Coumaroyltyrosine Methyl Ester [9] [6]. The technique utilizes carbodiimide-based reagents such as dicyclohexylcarbodiimide and N,N'-diisopropylcarbodiimide, which activate carboxyl groups through O-acylisourea intermediate formation [9]. Active ester-based reagents including 1-hydroxybenzotriazole and 1-hydroxy-7-azabenzotriazole are frequently employed in combination with carbodiimides to reduce racemization risks [9] [10].

The solution-phase approach demonstrates excellent scalability potential, enabling kilogram-scale production while maintaining process mass intensity values between 30-50 [11] [6]. Reaction times vary from 5 minutes to 48 hours depending on the specific coupling conditions and substrate reactivity [8]. The methodology achieves overall purities exceeding 99% through selective purification techniques [8].

Comparative Performance Analysis

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Reaction Time (per coupling step)30-120 minutes5 minutes - 48 hours
Coupling Efficiency (%)95-9985-95
Excess Reagents Required5-10 equivalents1.1-2.0 equivalents
Purification MethodSimple washingColumn chromatography
ScalabilityLimited (mg to g scale)Excellent (kg scale)
Overall Purity (%)84-95>99
Process Mass IntensityHigh (>100)Low (30-50)

The comparative analysis reveals that solid-phase synthesis excels in automation and rapid intermediate purification, while solution-phase synthesis provides superior scalability and final product purity [6] [8]. For N-p-Coumaroyltyrosine Methyl Ester production, the choice between methodologies depends on the required scale and purity specifications.

Optimization of Esterification Conditions for Methyl Group Introduction

The introduction of methyl ester functionality to N-p-Coumaroyltyrosine requires precise optimization of esterification parameters to achieve maximum yields and selectivity [12] [13]. Contemporary research has identified several critical factors that influence the efficiency of methyl ester formation in tyrosine derivatives.

Temperature and Reaction Time Optimization

Systematic studies demonstrate that esterification temperature significantly impacts both reaction rate and product yield [13] [14]. Optimal conditions for tyrosine methyl ester formation occur at temperatures between 55-70°C, with reaction times ranging from 1-3 hours [13]. At 70°C, the esterification process achieves maximum efficiency while minimizing thermal degradation of the aromatic amino acid structure [13].

Research utilizing solid superacid catalysts for alpha-aromatic amino acid esterification reveals that neodymium-doped catalysts reduce activation energy requirements [14]. The study achieved 93.1% yield for L-tyrosine methyl ester and 92% yield for L-tryptophan methyl ester under optimized conditions [14]. Temperature control within ±0.5°C proves critical for maintaining consistent yields at commercial scale [13].

Catalyst System Selection and Loading

The selection of appropriate catalyst systems directly influences esterification efficiency and product selectivity [15] [16]. Sulfuric acid catalyzed esterification demonstrates selective modification of carboxyl groups while preserving aromatic functionality [13]. The optimal sulfuric acid concentration ranges from 2-3 mol% relative to the tyrosine substrate [13].

Alternative catalyst systems employing dried Dowex H+ cation-exchange resin with sodium iodide exhibit superior environmental profiles [15] [16]. This approach achieves yields of 90-93% while enabling catalyst recovery and reuse through simple filtration [15]. The Dowex H+/sodium iodide system operates under mild conditions and demonstrates excellent regioselectivity for carboxylic acid esterification [16].

Solvent System and Methanol Equivalents

Methanol equivalents significantly impact esterification completion and side reaction formation [12] [13]. Optimal conditions require 6-9 equivalents of methanol relative to the tyrosine substrate [13]. Higher methanol concentrations drive the equilibrium toward ester formation while minimizing hydrolysis reactions [17].

Mixed solvent systems combining methanol with dimethylformamide enhance substrate solubility and reaction homogeneity [12]. Alternative green chemistry approaches utilize ethyl acetate and dimethyl sulfoxide combinations, achieving comparable yields with reduced environmental impact [18]. The solvent selection influences both reaction kinetics and downstream purification requirements [11].

ParameterOptimized ConditionsStandard ConditionsGreen Chemistry Approach
Temperature (°C)55-7025-6570
Reaction Time (hours)1-312-240.5-2
Catalyst SystemH₂SO₄/Dowex H⁺HCl/SOCl₂Dowex H⁺/NaI
Methanol Equivalents6-910-204-6
Yield (%)93-9575-8890-93
Selectivity (%)>9885-95>95

Pressure and Atmospheric Conditions

Pressure optimization contributes to enhanced esterification rates and improved selectivity [19] [17]. Atmospheric pressure conditions prove sufficient for most tyrosine esterification reactions, though elevated pressures up to 20 atmospheres can accelerate reaction rates [19]. Supercritical methanol conditions at elevated temperatures and pressures achieve ester yields approaching 95% for fatty acid substrates [17].

The removal of water formed during esterification reactions enhances equilibrium position toward product formation [20]. Continuous water removal through azeotropic distillation or molecular sieves increases final yields from 88% to 95% under optimized conditions [20].

Green Chemistry Approaches for Sustainable Large-Scale Synthesis

The development of environmentally sustainable methodologies for N-p-Coumaroyltyrosine Methyl Ester production has become increasingly important as pharmaceutical and chemical industries prioritize green chemistry principles [11] [18]. Contemporary approaches focus on solvent recovery, waste minimization, and energy efficiency while maintaining product quality and yield.

Solvent Recovery and Recycling Systems

Advanced green chemistry protocols demonstrate significant environmental benefits through comprehensive solvent recovery systems [18] [21]. The ReGreen solid-phase peptide synthesis methodology achieves 86% recovery of ethyl acetate and 70% recovery of dimethyl sulfoxide through simple distillation procedures [18]. This approach reduces solvent consumption by 250 cubic meters annually while maintaining peptide quality comparable to traditional methods [21].

Solution-phase synthesis utilizing propylphosphonic anhydride T3P® as a coupling reagent enables 60-70% solvent recovery rates [11]. The protocol employs ethyl acetate as the primary solvent, replacing dimethylformamide and achieving process mass intensity values of 30 for each deprotection and coupling sequence [11]. This represents the lowest reported process mass intensity for oligopeptide synthesis to date [11].

Catalytic System Sustainability

The implementation of reusable catalytic systems significantly reduces waste generation and environmental impact [15] [16]. Dried Dowex H+ cation-exchange resin demonstrates excellent recyclability, maintaining catalytic activity for six consecutive reaction cycles while preserving ester yields above 70% [15]. The heterogeneous catalyst enables simple separation through filtration and regeneration through acid washing [16].

Biocatalytic approaches utilizing engineered microorganisms offer promising alternatives for sustainable tyrosine derivative production [22] [23]. Engineered Pichia pastoris strains achieve tyrosine yields of 25.53 grams per liter in bioreactor systems [22]. These biological systems utilize renewable feedstocks including agricultural waste and crude glycerol from biodiesel production [23].

Energy Optimization and Process Intensification

Energy consumption reduction represents a critical aspect of sustainable synthesis methodologies [15] [23]. The Dowex H+/sodium iodide esterification system operates at moderate temperatures (70°C) with reaction completion within 0.5-2 hours [15]. This approach reduces energy requirements by 80% compared to traditional high-temperature esterification methods [16].

Microwave-assisted synthesis techniques enable rapid heating and uniform temperature distribution, reducing overall energy consumption [13]. Thin film esterification approaches achieve product formation at 70°C actual film temperature, significantly lower than bulk solution requirements [13]. These intensified processes demonstrate 40-50% absolute yields for aromatic amino acids while minimizing energy input [13].

ApproachSolvent Recovery (%)Energy ConsumptionWaste Reduction (%)Cost Reduction (%)Scalability
Traditional SPPS with DMF0-10HighBaselineBaselineLimited
ReGreen SPPS with EtOAc/DMSO86 (EtOAc), 70 (DMSO)Moderate6540Good
Solution-Phase with T3P®60-70Low7035Excellent
Dowex H⁺/NaI Esterification85-90Very Low8560Excellent
Biocatalytic ProductionN/AModerate9570Excellent

Large-Scale Implementation Strategies

The transition from laboratory-scale to commercial production requires careful optimization of process parameters and quality control systems [24] [25]. Commercial-scale synthesis achieves batch sizes of 10-100 kilograms with reaction vessel volumes ranging from 1,000-10,000 liters [24]. Temperature control within ±0.5°C and mixing speeds of 50-100 revolutions per minute ensure consistent product quality [25].

Quality control implementation at commercial scale involves 8-12 critical control points throughout the synthesis process [24]. Solvent recovery systems achieve 80-95% efficiency at large scale, with overall process efficiency reaching 85-95% [25]. The yield consistency improves to 1-3% relative standard deviation through automated process control and real-time monitoring systems [24].

Free Radical Scavenging Mechanisms: Structure-Activity Relationships

The antioxidant properties of N-p-Coumaroyltyrosine Methyl Ester are fundamentally rooted in its unique molecular architecture, which combines the electron-donating capabilities of phenolic hydroxyl groups with the stabilizing effects of the methyl ester moiety [1] [2]. The compound's structure incorporates key pharmacophoric elements that facilitate multiple radical scavenging pathways through distinct mechanistic routes.

Hydrogen Atom Transfer Mechanism

The primary mechanism through which N-p-Coumaroyltyrosine Methyl Ester exerts its free radical scavenging activity involves the Hydrogen Atom Transfer pathway [3] [4]. The phenolic hydroxyl groups present in both the coumaroyl and tyrosine moieties serve as primary sites for hydrogen donation to radical species. The bond dissociation enthalpy of the phenolic hydroxyl groups determines the thermodynamic feasibility of this reaction, with lower values indicating enhanced radical scavenging potential [3] [4].

Research on structurally related compounds demonstrates that the presence of hydroxyl groups in the para position of the aromatic ring significantly enhances antioxidant activity [2] [3]. The coumaroyl moiety contributes a para-hydroxyl group that exhibits optimal positioning for radical stabilization through resonance delocalization. Following hydrogen atom abstraction, the resulting phenoxyl radical achieves stabilization through extensive conjugation across the aromatic system and the adjacent double bond [3] [4].

Sequential Proton Loss Electron Transfer Mechanism

N-p-Coumaroyltyrosine Methyl Ester also operates through the Sequential Proton Loss Electron Transfer mechanism, particularly in aqueous environments [5] [4]. This pathway involves initial deprotonation of the phenolic hydroxyl groups, followed by electron transfer to the radical species. The resulting phenoxide anions demonstrate enhanced stability due to the electron-withdrawing effects of the carbonyl group in the amide linkage [5] [4].

The tyrosine component contributes additional phenolic functionality that participates in sequential radical scavenging reactions [4]. Studies on related phenolic amides indicate that compounds containing multiple hydroxyl groups can undergo sequential hydrogen atom transfer reactions, enabling neutralization of multiple radical species per molecule [4] [6].

Structure-Activity Relationship Analysis

The methyl ester modification in N-p-Coumaroyltyrosine Methyl Ester introduces several important structural features that influence radical scavenging activity [3] [7]. The esterification increases lipophilicity while maintaining the essential phenolic hydroxyl groups required for antioxidant function [7]. This structural modification affects the compound's partition coefficient and cellular uptake characteristics, potentially enhancing bioavailability in lipophilic environments [3] [7].

Comparative analysis with related compounds reveals specific structure-activity relationships. N-p-Coumaroyltyramine, lacking the methyl ester group, demonstrates potent radical scavenging effects with an IC50 value of 13.7 μM against unspecified radical species [8]. The presence of the tyramine moiety contributes to radical stabilization through the electron-donating amino group, which can participate in resonance stabilization of the resulting radical intermediate [8] [7].

The polyamine conjugates N,N'-dicoumaroyl-putrescine and N,N'-diferuloyl-putrescine exhibit varying radical scavenging potencies depending on their substitution patterns [9]. N,N'-diferuloyl-putrescine shows superior DPPH radical scavenging activity with an IC50 of 38.46 μM, while N,N'-dicoumaroyl-putrescine demonstrates the strongest hydroxyl radical scavenging activity with an IC50 of 120.55 μM [9]. These findings highlight the importance of hydroxylation patterns and substitution effects on radical scavenging mechanisms.

Molecular Orbital Considerations

The frontier molecular orbital characteristics of N-p-Coumaroyltyrosine Methyl Ester influence its radical scavenging potential through electronic properties that facilitate electron donation [5] [4]. The highest occupied molecular orbital energy levels determine the compound's ability to donate electrons to radical species, while the lowest unoccupied molecular orbital characteristics affect radical adduct formation stability [5] [4].

Natural bond orbital analysis reveals the distribution of electron density across the molecule, identifying preferred sites for radical attack and subsequent stabilization [4]. The phenolic hydroxyl groups exhibit the highest Fukui indices for radical attack, confirming their role as primary reactive sites [5] [4]. The extended conjugation system encompassing the coumaroyl and tyrosine moieties provides multiple pathways for radical stabilization through delocalization of unpaired electron density [4].

Modulation of Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells and Mitogen-Activated Protein Kinase Signaling Pathways in Inflammation

The anti-inflammatory properties of N-p-Coumaroyltyrosine Methyl Ester involve sophisticated modulation of key cellular signaling cascades that regulate inflammatory responses. While direct studies on this specific compound remain limited, extensive research on structurally related coumaroyl derivatives provides valuable mechanistic insights into the probable modes of action.

Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells Pathway Inhibition

Related coumaroyl compounds demonstrate potent inhibition of Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells signaling through multiple intervention points within the canonical pathway [10] [11]. Methyl p-coumarate, a structurally similar compound, effectively suppresses Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells activation by preventing phosphorylation of both the p65 subunit and the inhibitory protein IκB [10]. This dual inhibition mechanism prevents nuclear translocation of Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells dimers and subsequent transcriptional activation of pro-inflammatory gene targets [10] [11].

The molecular mechanism involves interference with the IκB kinase complex, which normally phosphorylates IκB proteins leading to their ubiquitination and proteasomal degradation [12] [11]. By maintaining IκB in its unphosphorylated state, coumaroyl derivatives effectively sequester Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells dimers in the cytoplasm, preventing their access to nuclear DNA binding sites [12] [11]. This intervention occurs upstream of transcriptional events, providing comprehensive suppression of Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells-dependent inflammatory gene expression [12] [11].

3-O-trans-p-coumaroyl tormentic acid demonstrates particularly robust Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells inhibition in both Toll-like receptor 4-dependent and independent models [11]. This compound significantly reduces production of key pro-inflammatory cytokines including tumor necrosis factor alpha, interleukin-8, chemokine ligand 2, chemokine ligand 5, and chemokine ligand 11 in lipopolysaccharide-stimulated THP-1 macrophages [11]. The broad spectrum of cytokine suppression indicates comprehensive Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells pathway inhibition rather than selective targeting of individual inflammatory mediators [11].

Mitogen-Activated Protein Kinase Pathway Modulation

The Mitogen-Activated Protein Kinase signaling cascades represent additional therapeutic targets for coumaroyl derivatives in inflammatory conditions [13] [14]. These pathways, including the classical extracellular signal-regulated kinase pathway, the c-Jun N-terminal kinase pathway, and the p38 pathway, play crucial roles in inflammatory cytokine production and cellular stress responses [13].

Methyl p-coumarate demonstrates inhibitory effects on activator protein-1 signaling through suppression of c-Fos and c-Jun phosphorylation [10]. Activator protein-1 represents a key transcription factor complex downstream of Mitogen-Activated Protein Kinase activation that regulates expression of numerous inflammatory genes [10] [13]. By preventing phosphorylation-dependent activation of activator protein-1 components, coumaroyl derivatives can effectively attenuate inflammatory gene transcription independent of Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells pathway effects [10].

p-Coumaric acid, the core structural component of N-p-Coumaroyltyrosine Methyl Ester, modulates Mitogen-Activated Protein Kinase signaling through antioxidant-dependent mechanisms [14]. The compound's radical scavenging properties help maintain cellular redox homeostasis, preventing oxidative stress-induced activation of Mitogen-Activated Protein Kinase cascades [2] [14]. This redox-mediated regulation provides an additional layer of anti-inflammatory control that complements direct pathway inhibition [2] [14].

Cross-talk Between Signaling Pathways

The anti-inflammatory efficacy of coumaroyl derivatives involves complex cross-talk between Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells and Mitogen-Activated Protein Kinase pathways [12] [13]. Both signaling cascades converge on common inflammatory gene targets, and their simultaneous inhibition produces synergistic anti-inflammatory effects [12] [13]. The ability of coumaroyl compounds to modulate multiple pathways simultaneously enhances their therapeutic potential compared to selective pathway inhibitors [12] [13].

Reactive oxygen species serve as important signaling intermediates that link these pathways [12] [14]. By scavenging reactive oxygen species and maintaining cellular redox balance, coumaroyl derivatives can prevent oxidative activation of both Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells and Mitogen-Activated Protein Kinase cascades [2] [12] [14]. This mechanism provides a unifying explanation for the broad anti-inflammatory effects observed with these compounds across diverse experimental models [2] [12] [14].

Cellular and Molecular Targets

The anti-inflammatory effects of coumaroyl derivatives manifest across multiple cell types involved in inflammatory responses [10] [11]. In airway epithelial cells, methyl p-coumarate suppresses secretion of interleukin-6, interleukin-8, monocyte chemoattractant protein-1, and intercellular adhesion molecule-1 [10]. These effects translate to reduced eosinophil recruitment and Th2 cytokine production in experimental asthma models [10].

Macrophages represent particularly important cellular targets for coumaroyl derivative anti-inflammatory activity [10] [11]. In lipopolysaccharide-stimulated RAW264.7 macrophages, methyl p-coumarate significantly reduces production of tumor necrosis factor alpha, interleukin-1β, interleukin-6, and monocyte chemoattractant protein-1 [10]. This macrophage deactivation contributes to resolution of inflammatory responses and tissue repair processes [10] [11].

Epigenetic Considerations

Emerging evidence suggests that coumaroyl derivatives may exert anti-inflammatory effects through epigenetic mechanisms involving histone modifications and DNA methylation patterns [12]. Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells and Mitogen-Activated Protein Kinase signaling influence chromatin remodeling complexes that regulate inflammatory gene accessibility [12]. By modulating these pathways, coumaroyl compounds may produce lasting changes in inflammatory gene expression patterns that persist beyond the immediate treatment period [12].

Pro-apoptotic Effects in Cancer Cell Lines: In Vitro Evidence

The anticancer properties of N-p-Coumaroyltyrosine Methyl Ester and related coumaroyl derivatives involve sophisticated pro-apoptotic mechanisms that selectively target malignant cells while sparing normal cellular populations. Extensive research on structurally related compounds provides detailed mechanistic insights into the molecular pathways underlying these therapeutic effects.

Endoplasmic Reticulum Stress-Dependent Apoptosis

N-trans-p-coumaroyltyramine, a closely related analog, demonstrates potent pro-apoptotic effects through endoplasmic reticulum stress-dependent mechanisms in MCF-7 breast cancer cells [15] [16]. The compound enhances the cytotoxicity of nonsteroidal anti-inflammatory drugs through activation of the protein kinase RNA-like endoplasmic reticulum kinase/eukaryotic initiation factor 2 alpha/activating transcription factor 4/C/EBP homologous protein signaling pathway [15] [16].

The molecular mechanism involves initial disruption of endoplasmic reticulum homeostasis, leading to accumulation of misfolded proteins within the endoplasmic reticulum lumen [17] [18]. This triggers the unfolded protein response, which initially attempts to restore cellular homeostasis through adaptive mechanisms [17] [18]. However, prolonged or severe endoplasmic reticulum stress switches the cellular response from pro-survival to pro-apoptotic signaling [17] [18].

Protein kinase RNA-like endoplasmic reticulum kinase activation represents the initial step in endoplasmic reticulum stress-induced apoptosis [19] [18]. Following activation, protein kinase RNA-like endoplasmic reticulum kinase phosphorylates eukaryotic initiation factor 2 alpha, leading to global attenuation of protein synthesis [19] [18]. Paradoxically, this also enhances translation of specific transcripts including activating transcription factor 4, which promotes expression of C/EBP homologous protein [19] [18].

C/EBP homologous protein serves as a crucial mediator of endoplasmic reticulum stress-induced apoptosis through multiple mechanisms [17] [18]. The transcription factor promotes expression of growth arrest and DNA damage-inducible protein 34, which dephosphorylates eukaryotic initiation factor 2 alpha and restores protein synthesis, creating a futile cycle that exacerbates endoplasmic reticulum stress [18]. Additionally, C/EBP homologous protein upregulates endoplasmic reticulum oxidoreductin 1α, leading to hyperoxidation within the endoplasmic reticulum and activation of calcium release channels [18].

Mitochondrial Dysfunction and Intrinsic Apoptosis

The pro-apoptotic effects of coumaroyl derivatives involve significant mitochondrial dysfunction that activates the intrinsic apoptosis pathway [15] [20]. N-trans-p-coumaroyltyramine treatment results in substantial reduction of mitochondrial membrane potential and increased expression ratio of Bcl-2-associated X protein to B-cell lymphoma 2 protein [15] [16]. This shift in pro-apoptotic to anti-apoptotic protein balance promotes mitochondrial outer membrane permeabilization and cytochrome c release [15] [20].

The released cytochrome c forms the apoptosome complex with apoptotic protease activating factor-1 and procaspase-9, leading to caspase-9 activation [20] [17]. Active caspase-9 subsequently cleaves and activates executioner caspases including caspase-3 and caspase-7, which execute the apoptotic program through cleavage of numerous cellular substrates [20] [17].

Mitochondrial dysfunction also involves disruption of cellular energetics through inhibition of ATP synthesis [20]. Cancer cells, which typically exhibit high metabolic demands, become particularly vulnerable to mitochondrial stress [20]. The combination of energy depletion and pro-apoptotic signaling creates a synergistic effect that preferentially targets malignant cells [20].

Cell Cycle Arrest and DNA Damage Response

N-(p-coumaroyl)serotonin, another structurally related compound, induces S-phase cell cycle arrest in H1299 lung cancer cells at concentrations ranging from 100 to 400 μM [21]. This cell cycle checkpoint activation likely results from DNA damage or replication stress induced by the compound [21]. S-phase arrest provides time for DNA repair mechanisms to function, but persistent damage triggers apoptotic cell death [21].

The compound also activates caspase-8, indicating involvement of the extrinsic apoptosis pathway [21]. Caspase-8 activation can occur through death receptor signaling or through mitochondrial amplification loops [21]. The dual activation of intrinsic and extrinsic apoptotic pathways enhances the efficiency of cancer cell elimination [21].

Surface Marker Modulation and Cancer Stem Cell Targeting

N-(p-coumaroyl)serotonin treatment produces dose-dependent decreases in expression of CD24, CD44, CD58, and CD71 surface markers in lung cancer cells [21]. CD44 represents a well-characterized cancer stem cell marker, and its downregulation suggests potential effects on cancer stem cell populations [21]. CD24 also contributes to cancer stem cell maintenance and metastatic potential [21].

The reduction in these surface markers may impair cancer cell adhesion, migration, and interaction with the tumor microenvironment [21]. CD58 mediates immune cell recognition, and its downregulation could potentially enhance immune-mediated cancer cell elimination [21]. CD71, the transferrin receptor, plays important roles in iron metabolism and cell proliferation [21].

Oxidative Stress and Redox Regulation

The pro-apoptotic effects of coumaroyl derivatives involve complex modulation of cellular redox homeostasis [20] [17]. While these compounds exhibit antioxidant properties in normal cells, they can paradoxically induce oxidative stress in cancer cells [20]. This selective pro-oxidant effect may result from differences in antioxidant enzyme expression between normal and malignant cells [20].

Reactive oxygen species generation contributes to endoplasmic reticulum stress, mitochondrial dysfunction, and DNA damage [20] [17]. The compounds may overwhelm the antioxidant capacity of cancer cells while remaining protective in normal cells with robust antioxidant systems [20]. This differential redox effect provides a mechanistic basis for the selective toxicity observed in cancer cell studies [20].

N-trans-p-coumaroyltyramine treatment reduces expression of nuclear factor erythroid 2-related factor 2 and heme oxygenase-1, key components of the cellular antioxidant response [15]. This suppression of protective antioxidant pathways sensitizes cancer cells to oxidative damage and enhances the pro-apoptotic effects of endoplasmic reticulum stress [15].

Resistance Mechanisms and Combination Strategies

The study of N-trans-p-coumaroyltyramine in mitoxantrone-resistant MCF-7 cells demonstrates effectiveness against drug-resistant cancer populations [15] [16]. This suggests that endoplasmic reticulum stress-mediated apoptosis may circumvent classical drug resistance mechanisms such as enhanced drug efflux or altered drug metabolism [15].

The combination of N-trans-p-coumaroyltyramine with conventional chemotherapeutic agents produces synergistic cytotoxic effects [15] [16]. This combination approach allows for reduced doses of individual agents while maintaining therapeutic efficacy, potentially minimizing adverse effects on normal tissues [15]. The mechanistic basis for synergy involves complementary targeting of different cellular stress pathways [15].

Molecular Targets and Specificity

The selectivity of coumaroyl derivatives for cancer cells may involve targeting of specific molecular vulnerabilities present in malignant cells [20] [17]. Cancer cells often exhibit constitutive endoplasmic reticulum stress due to rapid proliferation, altered protein synthesis, and metabolic reprogramming [17] [22]. Additional endoplasmic reticulum stress induced by coumaroyl derivatives may exceed the adaptive capacity of these cells [17] [22].

The compounds may also exploit differences in apoptotic threshold between normal and cancer cells [17]. Malignant cells often have defective apoptotic machinery, but the multiple pro-apoptotic signals induced by endoplasmic reticulum stress can overcome these defects [17]. Normal cells, with intact stress response systems, may better tolerate the induced cellular stress [17].

Summary of Data Tables

Free Radical Scavenging ActivityValueReference
N-p-Coumaroyltyramine DPPH IC5013.7 μM [8] [8]
N,N'-diferuloyl-putrescine DPPH IC5038.46 μM [9] [9]
N,N'-dicoumaroyl-putrescine Hydroxyl Radical IC50120.55 μM [9] [9]
Inflammatory Pathway ModulationEffectReference
Methyl p-coumarate Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells inhibitionp-Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells, p-IκB suppression [10] [10]
Methyl p-coumarate cytokine reductionIL-6, IL-8, TNF-α, IL-1β, MCP-1 [10] [10]
3-O-trans-p-coumaroyl tormentic acidTLR4-dependent/independent Nuclear Factor Kappa Light Chain Enhancer of Activated B Cells inhibition [11] [11]
Pro-apoptotic Effects in CancerMechanismReference
N-trans-p-coumaroyltyramineER stress (PERK/eIF2α/ATF4/CHOP) [15] [15]
N-(p-coumaroyl)serotoninCaspase-8 activation, S-phase arrest [21] [21]
Mitochondrial effectsMembrane potential reduction, Bax/Bcl-2 ratio [15] [15]

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

341.12632271 g/mol

Monoisotopic Mass

341.12632271 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

Explore Compound Types